molecular formula C20H22N4OS B13821522 N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B13821522
M. Wt: 366.5 g/mol
InChI Key: PBHKCNHWTNPJOO-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiols or disulfides.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings and the triazole moiety can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific biological or chemical activity. Generally, triazole derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their function. The sulfanyl group may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: can be compared with other triazole derivatives such as fluconazole, itraconazole, and voriconazole, which are known for their antifungal properties.

    Thioacetamide derivatives: Compounds like thioacetamide and its analogs can be compared based on their chemical structure and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H22N4OS/c1-4-24-19(16-11-6-5-7-12-16)22-23-20(24)26-13-17(25)21-18-14(2)9-8-10-15(18)3/h5-12H,4,13H2,1-3H3,(H,21,25)

InChI Key

PBHKCNHWTNPJOO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2C)C)C3=CC=CC=C3

Origin of Product

United States

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